CBX7 Chromodomain Primary AlphaScreen: Screening Evidence for Epigenetic Reader Engagement
477555-04-7 was explicitly included in a primary AlphaScreen campaign designed to identify small-molecule inhibitors of the CBX7 chromodomain, conducted at screening center 15290 . While the precise IC50 or % inhibition value for 477555-04-7 is not publicly disclosed in the retrieved dataset, the assay context is well-defined: a competitive displacement format monitoring disruption of the CBX7–H3K27me3 peptide interaction. For benchmark reference, the potent CBX7 antagonist UNC3866 achieves an IC50 of 66 ± 1.2 nM in the same AlphaScreen format and demonstrates >100-fold selectivity for CBX7 over nine other methyl-lysine reader proteins . The inclusion of 477555-04-7 in this specific screening cascade differentiates it from the vast majority of benzimidazole-benzamide compounds that have not been profiled against CBX7.
| Evidence Dimension | CBX7 chromodomain inhibition (AlphaScreen) |
|---|---|
| Target Compound Data | Included in CBX7 primary AlphaScreen (Source 15290); specific IC50 not publicly available |
| Comparator Or Baseline | UNC3866: IC50 = 66 ± 1.2 nM in CBX7 AlphaScreen |
| Quantified Difference | Not calculable from available data; screening inclusion vs. validated probe-level potency |
| Conditions | CBX7-H3K27me3 peptide competitive AlphaScreen assay |
Why This Matters
For researchers building a CBX7-targeted screening library, a compound with documented inclusion in a dedicated CBX7 primary screen offers a defined starting point, in contrast to analogs lacking any CBX7 profiling data.
